4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C15H13F3N2 and its molecular weight is 278.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
5-HT6 Receptor Antagonism
A study by Cole et al. (2005) explored the synthesis of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives. These compounds exhibit high affinity for the 5-HT(6) receptor, which is a potential target for neuropsychiatric drug development.
Antimicrobial Activity
Sreeramulu and Ashokgajapathiraju (2014) in their study synthesized novel indol compounds containing 2-azitidinones and 1,3,4 Oxadiazoles. These compounds were evaluated for antimicrobial activity, showcasing the potential of indol derivatives in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).
Sigma Ligands
Perregaard et al. (1995) synthesized a series of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines and related compounds, exhibiting high affinity for sigma 1 and sigma 2 binding sites. These sites are involved in various neurological processes, indicating the potential of these compounds in neurological research (Perregaard et al., 1995).
Metal Complex Formation
Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligand complexes with various metals. These complexes have potential applications in biological studies and material science (Al‐Hamdani & Al Zoubi, 2015).
Synthesis of Antitumor Agents
Wang Cong-zhan (2009) reported on the synthesis of Nilotinib, an antitumor agent, demonstrating the role of similar indole derivatives in cancer treatment (Wang Cong-zhan, 2009).
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYNZKXILJWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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